molecular formula C16H21N5O3 B10993900 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B10993900
M. Wt: 331.37 g/mol
InChI Key: OXSSOJWAYYCZQT-UHFFFAOYSA-N
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Description

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic organic compound that features a tetrazole ring, a phenoxy group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to the bioactivity of the tetrazole ring.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to the combination of the tetrazole ring, phenoxy group, and tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C16H21N5O3/c1-21-19-16(18-20-21)13-2-4-14(5-3-13)24-11-15(22)17-10-12-6-8-23-9-7-12/h2-5,12H,6-11H2,1H3,(H,17,22)

InChI Key

OXSSOJWAYYCZQT-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3CCOCC3

Origin of Product

United States

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